AKB48 N-(4-hydroxypentyl) metabolite

Übersicht

Beschreibung

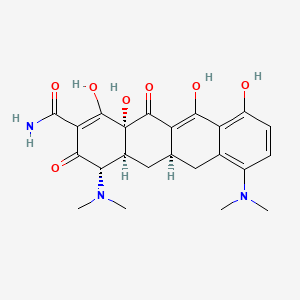

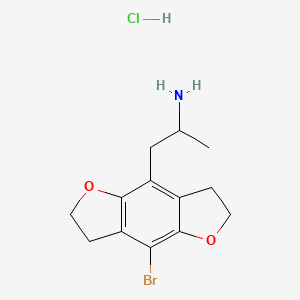

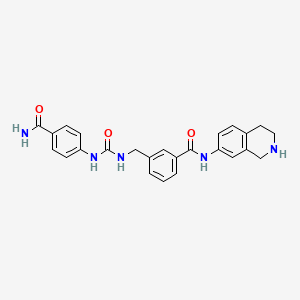

AKB48 N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid and an expected phase 1 metabolite of AKB48, based on the known metabolism of similar compounds . It is structurally similar to other synthetic cannabinoids such as JWH 018 adamantyl carboxamide and STS-135 . This compound is primarily used for research and forensic applications .

Wirkmechanismus

Target of Action

The primary targets of the AKB48 N-(4-hydroxypentyl) metabolite are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

The this compound, like other synthetic cannabinoids, binds to the CB1 and CB2 receptors . This binding mimics the action of endogenous cannabinoids, leading to the activation of these receptors. The activation of CB1 receptors in the central nervous system can lead to psychoactive effects, while the activation of CB2 receptors is associated with anti-inflammatory effects.

Biochemical Pathways

It is known that the activation of cannabinoid receptors can influence the activity of various signaling pathways, including the adenylate cyclase-camp pathway, the map kinase pathway, and the pi3k/akt pathway .

Pharmacokinetics

The this compound is an expected phase 1 metabolite of AKB48, based on the known metabolism of similar compounds . The compound is metabolized by the cytochrome P450 enzyme CYP3A4 . The solubility of the compound in various solvents such as DMF, DMSO, and ethanol suggests that it may have good bioavailability .

Result of Action

The activation of cannabinoid receptors by the this compound can lead to a variety of effects at the molecular and cellular level. These effects can include changes in cell signaling, alterations in gene expression, and modulation of synaptic transmission .

Action Environment

The action, efficacy, and stability of the this compound can be influenced by various environmental factors. For example, the presence of other substances that can inhibit or induce the activity of CYP3A4 can affect the metabolism and hence the action of the compound . Furthermore, the pH of the environment can influence the solubility and stability of the compound .

Biochemische Analyse

Biochemical Properties

AKB48 N-(4-hydroxypentyl) metabolite plays a significant role in biochemical reactions, particularly in the context of its metabolism and interaction with enzymes. The primary enzyme involved in the oxidative metabolism of this compound is cytochrome P450 3A4 (CYP3A4) . This enzyme preferentially performs oxidation on the adamantyl moiety of the compound. The interaction between this compound and CYP3A4 is crucial for its metabolic processing, leading to the formation of various hydroxylated metabolites .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound exerts its effects by binding to cannabinoid receptors CB1 and CB2 , which are part of the endocannabinoid system . This binding leads to the modulation of intracellular signaling cascades, affecting processes such as neurotransmitter release, gene transcription, and metabolic pathways. The cellular effects of this compound can vary depending on the cell type and the specific receptor interactions involved .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cannabinoid receptors and subsequent activation of intracellular signaling pathways. Upon binding to CB1 and CB2 receptors , the compound triggers a series of events that include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) . These interactions result in changes in gene expression and cellular responses, contributing to the overall pharmacological effects of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular impacts. The compound is relatively stable under controlled conditions, with a stability period of up to four years when stored at -20°C . Over time, the degradation of this compound can lead to the formation of various metabolites, which may have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of receptor binding and signal transduction .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit mild psychoactive effects, while higher doses can lead to more pronounced behavioral and physiological changes . Toxic or adverse effects at high doses include alterations in motor function, changes in body temperature, and potential neurotoxicity. These effects are dose-dependent and can provide insights into the safety and therapeutic potential of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The major phase I metabolic pathway includes mono-, di-, and trihydroxylation on the adamantyl moiety, as well as hydroxylation on the N-pentylindazole moiety . These metabolic transformations are crucial for the detoxification and elimination of the compound from the body. The involvement of CYP3A4 in these pathways highlights the importance of this enzyme in the metabolism of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. The compound is likely to be distributed to different tissues based on its lipophilicity and affinity for cannabinoid receptors .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound is expected to localize to specific compartments or organelles based on its targeting signals and post-translational modifications . These localization patterns can affect the activity and function of this compound, particularly in terms of its interactions with cannabinoid receptors and other biomolecules within the cell .

Vorbereitungsmethoden

Die Herstellung von AKB48 N-(4-hydroxypentyl)-Metabolit beinhaltet synthetische Verfahren, die typischerweise die Hydroxylierung der Pentylkette von AKB48 umfassen. Die spezifischen Reaktionsbedingungen und industriellen Produktionsmethoden sind in der verfügbaren Literatur nicht umfassend dokumentiert. Es ist bekannt, dass die Verbindung als analytischer Referenzstandard synthetisiert wird und in verschiedenen Formulierungen erhältlich ist, beispielsweise als Lösungen in Methanol .

Analyse Chemischer Reaktionen

AKB48 N-(4-hydroxypentyl)-Metabolit unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Hydroxylgruppe an der Pentylkette.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Cytochrom-P450-Enzyme für die Oxidation und verschiedene Reduktionsmittel für Reduktionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte und reduzierte Derivate der Ausgangssubstanz .

Wissenschaftliche Forschungsanwendungen

AKB48 N-(4-hydroxypentyl)-Metabolit wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den Bereichen:

Forensische Chemie und Toxikologie: Es dient als analytischer Referenzstandard für den Nachweis und die Analyse von synthetischen Cannabinoiden in biologischen Proben.

Neurowissenschaften: Die Verbindung wird verwendet, um die Auswirkungen von synthetischen Cannabinoiden auf das zentrale Nervensystem und ihre Wechselwirkungen mit Cannabinoidrezeptoren zu untersuchen.

Pharmakologie: Die Forschung mit dieser Verbindung trägt zum Verständnis der Pharmakokinetik und des Metabolismus von synthetischen Cannabinoiden bei.

Wirkmechanismus

Der Wirkmechanismus von AKB48 N-(4-hydroxypentyl)-Metabolit beinhaltet seine Wechselwirkung mit den Cannabinoidrezeptoren CB1 und CB2, ähnlich wie bei anderen synthetischen Cannabinoiden . Die Verbindung entfaltet ihre Wirkung durch die Bindung an diese Rezeptoren und führt zu psychoaktiven Effekten, die denen von Delta-9-Tetrahydrocannabinol (Δ9-THC), dem Hauptwirkstoff von Cannabis, ähneln . Der oxidative Metabolismus der Verbindung wird hauptsächlich durch das Enzym CYP3A4 vermittelt .

Wissenschaftliche Forschungsanwendungen

AKB48 N-(4-hydroxypentyl) metabolite is used extensively in scientific research, particularly in the fields of:

Vergleich Mit ähnlichen Verbindungen

AKB48 N-(4-hydroxypentyl)-Metabolit ist strukturell ähnlich anderen synthetischen Cannabinoiden wie:

JWH 018 Adamantylcarboxamid: Beide Verbindungen teilen sich eine Pentylindazolstruktur.

STS-135: Ein weiteres synthetisches Cannabinoid mit strukturellen Ähnlichkeiten zu AKB48.

5-Fluor-AKB48 N-(4-hydroxypentyl)-Metabolit: Ein fluoriertes Analogon von AKB48, das typischerweise eine erhöhte Affinität für Cannabinoidrezeptoren aufweist.

Die Einzigartigkeit von AKB48 N-(4-hydroxypentyl)-Metabolit liegt in seiner spezifischen Hydroxylierung an der Pentylkette, die ihn von seiner Ausgangssubstanz und anderen Analoga unterscheidet .

Eigenschaften

IUPAC Name |

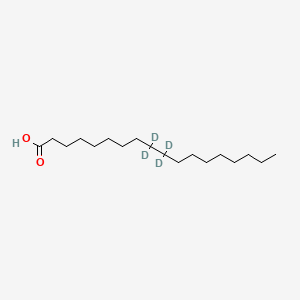

N-(1-adamantyl)-1-(4-hydroxypentyl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2/c1-15(27)5-4-8-26-20-7-3-2-6-19(20)21(25-26)22(28)24-23-12-16-9-17(13-23)11-18(10-16)14-23/h2-3,6-7,15-18,27H,4-5,8-14H2,1H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBQZNKCFFBCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001342411 | |

| Record name | N-(4-Hydroxypentyl) apinaca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1843184-41-7 | |

| Record name | N-(4-Hydroxypentyl) apinaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1843184417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Hydroxypentyl) apinaca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-HYDROXYPENTYL) APINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK7ZNR9WGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B592862.png)